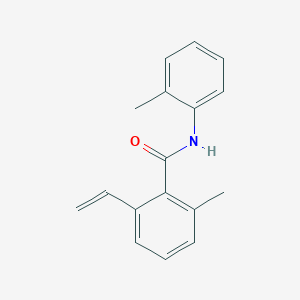
((3-Iodo-2,2-dimethylpropoxy)methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((3-Iodo-2,2-dimethylpropoxy)methyl)benzene is an organic compound that features a benzene ring substituted with a 3-iodo-2,2-dimethylpropoxy group This compound is of interest due to its unique structure, which combines the reactivity of an iodo group with the stability of a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((3-Iodo-2,2-dimethylpropoxy)methyl)benzene typically involves the reaction of benzyl alcohol with 3-iodo-2,2-dimethylpropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
((3-Iodo-2,2-dimethylpropoxy)methyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The iodo group can be reduced to a hydrogen atom, resulting in the formation of the corresponding alkane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and substituted amines.
Oxidation Reactions: Products include alcohols, ketones, and carboxylic acids.
Reduction Reactions: The major product is the corresponding alkane.
Scientific Research Applications
((3-Iodo-2,2-dimethylpropoxy)methyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, for studying their functions and interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of ((3-Iodo-2,2-dimethylpropoxy)methyl)benzene involves its ability to undergo various chemical reactions due to the presence of the iodo group. The iodo group is highly reactive and can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The benzene ring provides stability to the molecule, allowing it to be used in a wide range of chemical environments.
Comparison with Similar Compounds
Similar Compounds
Iodobenzene: A simpler compound with a single iodo group attached to a benzene ring.
Benzyl Alcohol: A compound with a hydroxyl group attached to a benzene ring.
3-Iodo-2,2-dimethylpropyl Chloride: A compound with an iodo group and a chloride group attached to a propyl chain.
Uniqueness
((3-Iodo-2,2-dimethylpropoxy)methyl)benzene is unique due to the combination of the iodo group and the 2,2-dimethylpropoxy group attached to the benzene ring. This structure provides a balance of reactivity and stability, making it a versatile compound for various chemical applications. The presence of the iodo group allows for easy functionalization, while the benzene ring ensures the compound’s stability under different reaction conditions.
Properties
Molecular Formula |
C12H17IO |
|---|---|
Molecular Weight |
304.17 g/mol |
IUPAC Name |
(3-iodo-2,2-dimethylpropoxy)methylbenzene |
InChI |
InChI=1S/C12H17IO/c1-12(2,9-13)10-14-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |
InChI Key |
BGLOJOPEBDLOHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCC1=CC=CC=C1)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


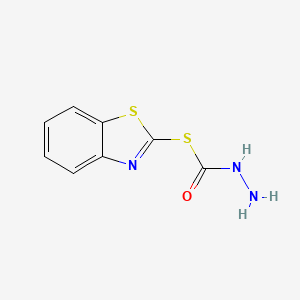
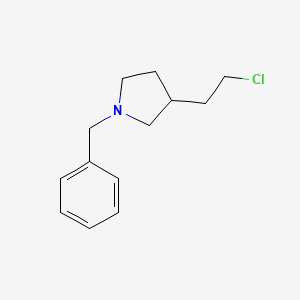
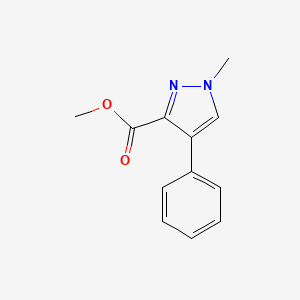

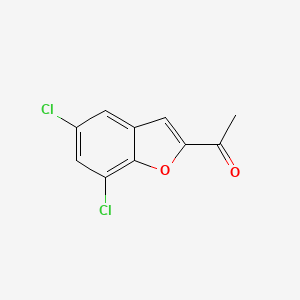
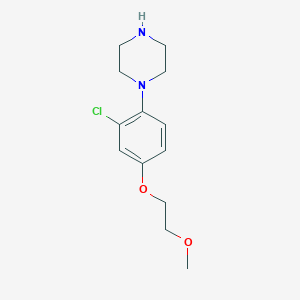
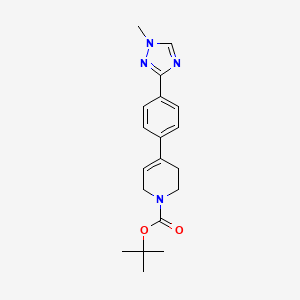
![3-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B13975199.png)
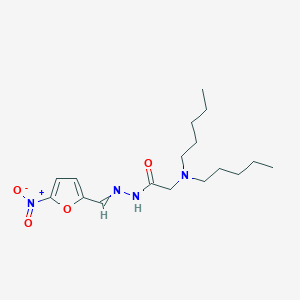
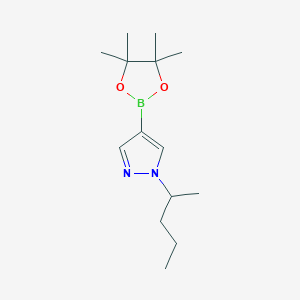
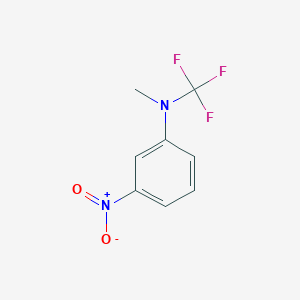
![1H-Indazole-3-carboxylic acid, 5-chloro-1-[(4-chlorophenyl)methyl]-](/img/structure/B13975227.png)

